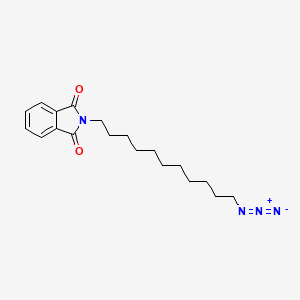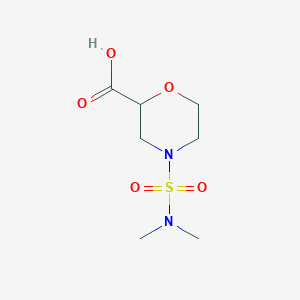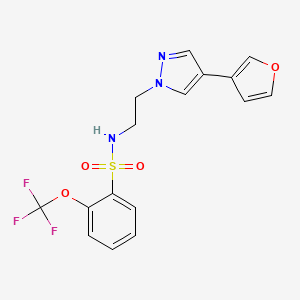
1-Phthalimido-11-azido-undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Phthalimido-11-azido-undecane” is a compound that has been used in the synthesis of sequence-controlled synthetic polymers . It is a white solid that was recovered in 98% yield . Phthalimide, a component of this compound, is an organic compound with the formula C6H4(CO)2NH .
Synthesis Analysis
The synthesis of “this compound” involves a series of steps. The second intermediate “this compound” was purified by column chromatography on silica gel using dichloromethane as eluent . The last step was done as described in the publication .Molecular Structure Analysis
The molecular structure of “this compound” is optimized based on considerations regarding their fragmentation behavior in collision-induced dissociation conditions . This is demonstrated for two digitally encoded polymer families .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Tricarbonylcyclohexadienyliumiron Complexes : The phthalimide complex was prepared using the Mitsunobo reaction, demonstrating the utility of 1-phthalimido compounds in complex organic syntheses (Ong, Wang, & Chang, 1996).
- Azimine Synthesis and Fragmentation : Research on azimines included the synthesis and thermal fragmentation of phthalimido-azimines, indicating the role of phthalimido compounds in studying reaction mechanisms and molecular fragmentation (Leuenberger, Karpf, Hoesch, & Dreiding, 1977).
- X-ray Crystallography of Phthalimido-azimines : Detailed structural analysis of phthalimido-azimines using X-ray crystallography, demonstrating the importance of phthalimido derivatives in structural chemistry (Moor, Grieb, Niggli, Hoesch, & Dreiding, 1979).
Biomedical and Pharmaceutical Applications
- Nanocluster Design for Biomedicine and Catalysis : A study on fluorescent Ag38 nanoclusters using azido-undecane-thiolate demonstrates the potential of phthalimido-azido compounds in biosensing and catalysis (Campi et al., 2021).
- Carborane Synthons for Cancer Treatment : The synthesis of carboranes using phthalimidoalkyl acetylenes for potential use in boron neutron capture therapy for cancer treatment highlights another biomedical application (Wilson, Anisuzzaman, Alam, & Soloway, 1992).
Environmental and Analytical Chemistry
- Determination of Phthalate Esters : A study using hollow fibre supported liquid membranes to determine phthalates in the environment, highlighting the environmental relevance of studying phthalate derivatives (Mtibe, Msagati, Mishra, & Mamba, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(11-azidoundecyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c20-22-21-14-10-6-4-2-1-3-5-7-11-15-23-18(24)16-12-8-9-13-17(16)19(23)25/h8-9,12-13H,1-7,10-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXXVUCBNCHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2453721.png)

![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)
![1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453726.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2453729.png)
![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2453731.png)
![N-(2-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2453736.png)


![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)
